molecular formula C11H23NO B13172206 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol

Cat. No.: B13172206
M. Wt: 185.31 g/mol
InChI Key: JHFYNLLIBHXAPE-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by its cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol typically involves the reaction of 2,5-dimethylcyclohexanone with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8-4-5-9(2)11(13,6-8)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3

InChI Key

JHFYNLLIBHXAPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C(C)CN)O)C

Origin of Product

United States

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